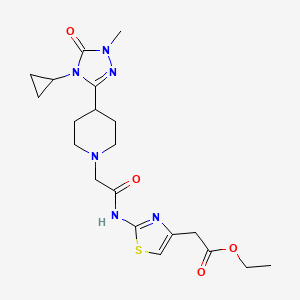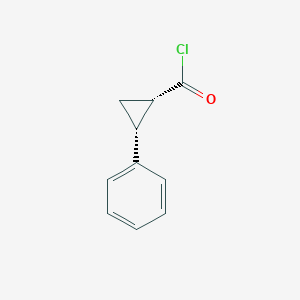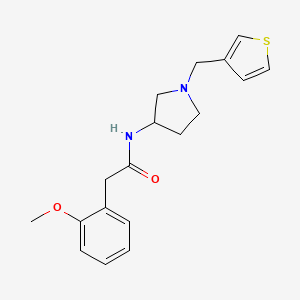![molecular formula C20H19N3O2S B2943762 N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 942034-22-2](/img/structure/B2943762.png)
N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, also known as MPPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPO is a sulfanylacetamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Studies on compounds structurally related to N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide have shown significant antimicrobial and antitubercular activities. For instance, novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a biologically active sulfonamide moiety have been synthesized and evaluated for their antimicrobial efficacy. These compounds exhibited promising results against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Darwish et al., 2014).
Similarly, a new series of thiazolidin-4-one derivatives showed potential antimicrobial activity, especially against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against strains like Aspergillus niger and Candida albicans (Baviskar et al., 2013).
Antioxidant and Anti-inflammatory Properties
Research has also explored the antioxidant and anti-inflammatory properties of compounds similar to this compound. A study focusing on the computational and pharmacological evaluation of heterocyclic derivatives, including pyrazoles and oxadiazoles, found that these compounds exhibit significant antioxidant, analgesic, and anti-inflammatory actions. This suggests their potential use in developing treatments for conditions associated with oxidative stress and inflammation (Faheem, 2018).
Anticancer Potential
Compounds with a structure similar to the one have been investigated for their anticancer potential. Novel coordination complexes constructed from pyrazole-acetamide derivatives were studied for their antioxidant activity and potential toxicity against tumor cells. These studies suggest the promising role of such compounds in anticancer therapy (Chkirate et al., 2019).
Mechanism of Action
Target of Action
VU0512088-1, also known as N-(4-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide, primarily targets ubiquitin . Ubiquitin is a highly conserved, 8kDa polypeptide present in all eukaryotic cells . It is conjugated to the ε-amino group of lysine residues in the target protein through the sequential action of three enzymes, an E1 Ub activating enzyme, an E2 conjugating enzyme, and an E3 ligase .
Mode of Action
VU0512088-1 interacts with its targets by recognizing poly- and monoubiquitylated proteins and free ubiquitin . It has been shown to recognize K48-, K63-, K11- linkages as well as linear ubiquitin chains . This interaction leads to changes in the ubiquitin-protein landscape, affecting various cellular processes.
Biochemical Pathways
The compound’s interaction with ubiquitin affects multiple biochemical pathways. Ubiquitin itself plays a crucial role in several cellular processes, including protein degradation, DNA repair, cell cycle regulation, and kinase modification
properties
IUPAC Name |
N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-6-8-16(9-7-14)22-18(24)13-26-19-20(25)23(11-10-21-19)17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSLJKVNJDUFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2943679.png)
![(2R)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2943680.png)
![4-cyano-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943681.png)



![Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2943688.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2943689.png)



![4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide](/img/structure/B2943696.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2943698.png)
![5-[(2-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943702.png)